molecular formula C7H5N3O4 B12800019 3-Methyl-5-(5-nitrofuran-2-yl)-1,2,4-oxadiazole CAS No. 1455-83-0

3-Methyl-5-(5-nitrofuran-2-yl)-1,2,4-oxadiazole

Cat. No.: B12800019
CAS No.: 1455-83-0
M. Wt: 195.13 g/mol
InChI Key: WEHPEFNACJTHBC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 176592 typically involves the reaction of 5-nitrofuran-2-carboxylic acid hydrazide with acetic anhydride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring. The reaction conditions include:

    Temperature: Reflux (approximately 140°C)

    Solvent: Acetic anhydride

    Reaction Time: Several hours until the reaction is complete

Industrial Production Methods

Industrial production of NSC 176592 follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: For controlled reaction conditions

    Purification: Using crystallization or recrystallization techniques to obtain high-purity product

    Quality Control: Ensuring the product meets industrial standards through rigorous testing

Chemical Reactions Analysis

Types of Reactions

NSC 176592 undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can react with the oxadiazole ring under mild conditions.

Major Products

    Reduction Product: 3-methyl-5-(5-aminofuran-2-yl)-1,2,4-oxadiazole

    Substitution Products: Various substituted oxadiazoles depending on the nucleophile used

Scientific Research Applications

NSC 176592 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of NSC 176592 involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-5-(5-aminofuran-2-yl)-1,2,4-oxadiazole
  • 3-methyl-5-(5-chlorofuran-2-yl)-1,2,4-oxadiazole

Uniqueness

NSC 176592 is unique due to its specific nitrofuran moiety, which imparts distinct biological activities compared to other oxadiazoles.

Properties

CAS No.

1455-83-0

Molecular Formula

C7H5N3O4

Molecular Weight

195.13 g/mol

IUPAC Name

3-methyl-5-(5-nitrofuran-2-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C7H5N3O4/c1-4-8-7(14-9-4)5-2-3-6(13-5)10(11)12/h2-3H,1H3

InChI Key

WEHPEFNACJTHBC-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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